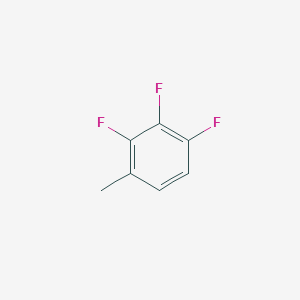

2,3,4-三氟甲苯

描述

Synthesis Analysis

The synthesis of derivatives related to 2,3,4-trifluorotoluene has been explored through various methods. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene from 3,4,5-dichloro-trifluoro-toluene using potassium fluoride (KF) through phase transfer catalysis showcases a method of synthesizing closely related compounds (Chen Bao-rong, 2010).

Molecular Structure Analysis

Detailed molecular structure analysis of 2,3,4-trifluorotoluene and its isotopologues has been conducted using microwave rotational spectroscopy. This analysis provides insights into the rotational constants, centrifugal distortion constants, and the barrier to methyl rotation, contributing to a deeper understanding of the molecular geometry and internal dynamics of trifluorotoluenes (K.P. Rajappan Nair et al., 2020).

Chemical Reactions and Properties

Investigations into the chemical reactions of trifluorotoluene derivatives have shown that these compounds can undergo highly regio- and stereoselective addition reactions. For example, a tungsten-trifluorotoluene complex demonstrated the potential for synthesizing highly substituted trifluoromethylcyclohexenes, indicating the versatility of trifluorotoluenes in organic synthesis (Katy B. Wilson et al., 2017).

科学研究应用

分子结构和旋转:Nair 等人(2020 年)研究了 2,3,4-三氟甲苯的微波旋转光谱。他们在频率范围内记录光谱,并对其进行分析以得出旋转常数、离心畸变常数和甲基旋转的势垒。这项研究对于理解此类化合物的分子结构和内部动力学非常重要 (Nair 等,2020 年).

化学合成和反应性:Wilson 等人(2017 年)使用三氟甲苯配合物探讨了吸电子基团对 η2 结合苯环有机化学的影响。发现该配合物会发生区域和立体选择性加成反应,从而合成高度取代的三氟甲基环己烯,证明了该化合物在复杂有机合成中的用途 (Wilson 等,2017 年).

衍生物合成:陈宝荣(2010 年)研究了三氟甲苯衍生物 3,5-二氯-4-氟-三氟甲苯的合成工艺。本研究突出了该化合物在材料科学或制药学中进一步化学转化和应用的潜力 (陈宝荣,2010 年).

光解和 OH 自由基诱导氧化:Leitner 等人(1996 年)对三氟甲苯及其衍生物在水溶液中的氧化过程进行了实验,展示了这些化合物在特定条件下的反应方式,这对于了解它们的环境影响及在废物处理或环境修复中的潜在应用至关重要 (Leitner 等,1996 年).

钼配位和反应性:Myers 等人(2017 年)描述了涉及三氟甲苯的配合物的制备过程。这些配合物显示出合成功能化环己二烯的潜力,说明了三氟甲苯在复杂金属有机骨架和催化中的作用 (Myers 等,2017 年).

核磁共振光谱分析:Kostelnik 等人(1969 年)记录并分析了 α,α,α-三氟甲苯的质子光谱。他们的研究提供了对这类分子的电子结构和行为的见解,这在材料科学和分析化学等领域很有价值 (Kostelnik 等,1969 年).

含氟无定形氢化碳薄膜:Durrant 等人(1996 年)使用等离子体增强化学气相沉积法,利用三氟甲苯混合物制备了薄膜。这项研究突出了三氟甲苯在新型材料和涂层开发中的潜在应用 (Durrant 等,1996 年).

安全和危害

The safety data sheet for 2,3,4-Trifluorotoluene indicates that it is a flammable liquid and vapor. Precautions include keeping away from heat, sparks, open flames, and hot surfaces. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharge .

作用机制

Target of Action

2,3,4-Trifluorotoluene is a fluorinated building block

Mode of Action

It’s known that the corona discharge of 2,3,4-trifluorotoluene generates difluorobenzyl radicals .

Biochemical Pathways

The generation of difluorobenzyl radicals suggests that it may be involved in radical-related biochemical processes .

Pharmacokinetics

Its physical properties such as its liquid form, density of 1222 g/mL at 25 °C, and boiling point of 126-127 °C may influence its pharmacokinetic behavior.

Result of Action

The generation of difluorobenzyl radicals suggests that it may induce radical-related changes in the cellular environment .

属性

IUPAC Name |

1,2,3-trifluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPEHJWTXCLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049436 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193533-92-5 | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 2,3,4-trifluorotoluene in a corona discharge environment?

A1: Research by [] investigated the behavior of 2,3,4-trifluorotoluene when subjected to a corona discharge. Using a specialized experimental setup involving a corona excited supersonic expansion and a long-path monochromator, the researchers observed a vibronically well-resolved emission spectrum in the visible region. Analysis of this spectrum revealed the formation of difluorobenzyl radicals. The study proposes a mechanism where the energy from the corona discharge leads to the cleavage of a C-F bond in 2,3,4-trifluorotoluene, resulting in the formation of these difluorobenzyl radicals.

Q2: Why is understanding the formation of difluorobenzyl radicals from 2,3,4-trifluorotoluene significant?

A2: Understanding the formation and behavior of radicals like difluorobenzyl is crucial in various scientific fields. These transient species play a vital role as intermediates in many chemical reactions. [] By studying their formation mechanisms, scientists can gain insights into reaction pathways, kinetics, and potential applications in areas like materials science or atmospheric chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)